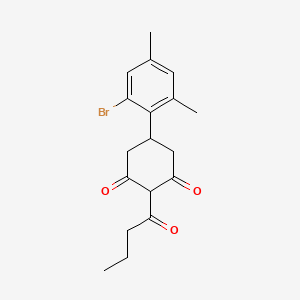
5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and a cyclohexane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione typically involves multiple steps, starting with the bromination of 4,6-dimethylphenyl compounds. The brominated intermediate is then subjected to further reactions to introduce the butanoyl and cyclohexane-1,3-dione groups. Common reagents used in these steps include bromine, acetic acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4,6-dimethylphenyl isocyanate: This compound shares the brominated aromatic ring but differs in its functional groups and overall structure.
2-Amino-5-bromo-4,6-dimethylpyridine: Another similar compound with a brominated aromatic ring, but with an amino group instead of the butanoyl and cyclohexane-1,3-dione moieties.
Uniqueness
5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione is unique due to its combination of a brominated aromatic ring and a cyclohexane-1,3-dione moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
88176-06-1 |
|---|---|
Fórmula molecular |
C18H21BrO3 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
5-(2-bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C18H21BrO3/c1-4-5-14(20)18-15(21)8-12(9-16(18)22)17-11(3)6-10(2)7-13(17)19/h6-7,12,18H,4-5,8-9H2,1-3H3 |
Clave InChI |
RZPRANWNJRPWKA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1C(=O)CC(CC1=O)C2=C(C=C(C=C2Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




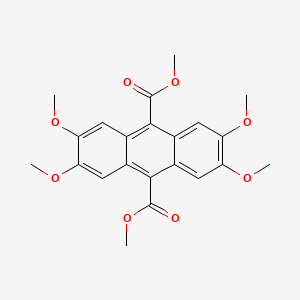
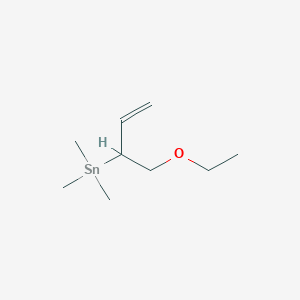
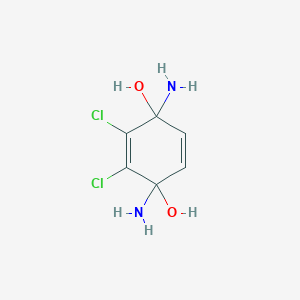

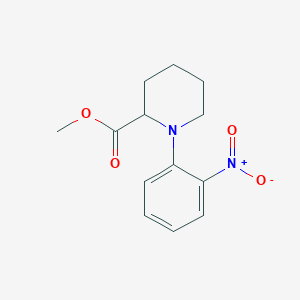
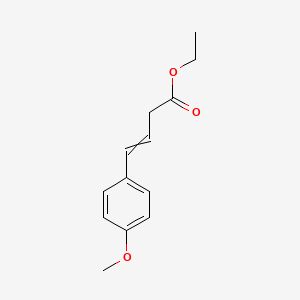
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
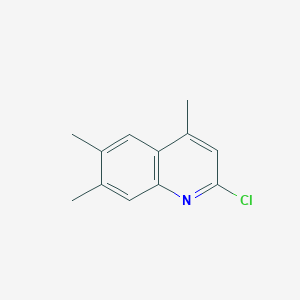
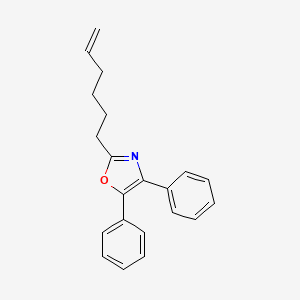
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)

![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
